5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
5-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O5S/c17-13-2-1-11(7-12(13)16(22)23)27(24,25)21-6-3-10(9-21)26-15-14(8-18)19-4-5-20-15/h1-2,4-5,7,10H,3,6,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPKOHAAAPUEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a complex compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034577-09-6 |
| Molecular Weight | 392.4 g/mol |
| Molecular Formula | C₁₆H₁₃FN₄O₅S |
The biological activity of this compound primarily revolves around its interaction with various molecular targets. Research indicates that it may inhibit specific kinases involved in cell cycle regulation, particularly Checkpoint Kinase 1 (CHK1), which plays a crucial role in DNA repair and cell proliferation . This inhibition can lead to enhanced apoptosis in cancer cells, making it a candidate for cancer therapy.
Therapeutic Applications
- Cancer Treatment : The compound shows promise as an anti-cancer agent due to its ability to induce apoptosis in tumor cells by targeting cellular signaling pathways involved in growth and survival.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Research has demonstrated the efficacy of related compounds in various preclinical models:
- A study highlighted the effectiveness of pyrazine derivatives in inhibiting tumor growth in ovarian cancer models, suggesting that similar mechanisms might be applicable to this compound .
- Another investigation into the pharmacological properties of pyrrolidine derivatives found that they could modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is characterized by the following:
- Molecular Formula: CHF₄OS
- Molecular Weight: 392.4 g/mol
- CAS Number: 2034577-09-6
This compound features a fluorobenzoic acid moiety linked to a pyrrolidine and cyanopyrazine, which may contribute to its biological activity.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit specific kinases involved in cancer cell proliferation, such as Checkpoint Kinase 1 (CHK1), which is crucial for DNA damage response mechanisms . The ability to target such pathways suggests that this compound could be further explored as a potential anticancer agent.
Anti-inflammatory Effects
In silico studies have highlighted the potential of this compound as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory conditions. The molecular docking studies suggest that modifications in the structure can enhance its binding affinity to the enzyme, indicating pathways for optimization and further development .
Case Studies and Research Findings
Several case studies highlight the applications and potential benefits of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound shares structural motifs with several classes of fluorinated and sulfonylated benzoic acids. Below is a comparative analysis:
Table 1: Key Structural Comparisons
Key Observations :
In contrast, perfluorinated compounds (e.g., 68568-54-7 ) contain longer perfluoroalkyl chains, which increase hydrophobicity and environmental persistence.
Sulfonyl Group Variations :
- The target compound uses a pyrrolidine-sulfonyl linker, offering conformational flexibility.
- Perfluorinated analogs (e.g., 68298-72-6 ) employ sulfonyl groups bonded to long perfluoroalkyl chains, which are associated with high thermal and chemical stability but environmental concerns.
Heterocyclic Systems: The cyanopyrazine moiety in the target compound introduces nitrogen-rich aromaticity, contrasting with the triazolo-oxazin system in intermediate 24 , which may influence binding affinity in biological targets.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
